Triferric doxorubicin

Overview

Description

Triferric doxorubicin, also known as quelamycin, is a metallic derivative of the well-known chemotherapeutic agent doxorubicin. This compound is formed by the chelation of doxorubicin with three ferric ions at neutral pH. This compound has been studied for its potential to reduce the general, hematological, and cardiac toxicity associated with doxorubicin while maintaining its antineoplastic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triferric doxorubicin involves the chelation of doxorubicin with ferric ions. The process typically requires the following steps:

Chelation Reaction: Doxorubicin is dissolved in a suitable solvent, such as water or a buffer solution, and ferric chloride is added to the solution. The reaction is carried out at neutral pH to facilitate the formation of the triferric complex.

Purification: The resulting this compound complex is purified using techniques such as dialysis or chromatography to remove any unreacted ferric ions and other impurities.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-Scale Chelation: The chelation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions such as pH, temperature, and concentration.

Purification and Formulation: The purified this compound is formulated into a suitable dosage form, such as an injectable solution, for clinical use.

Chemical Reactions Analysis

Types of Reactions

Triferric doxorubicin undergoes various chemical reactions, including:

Oxidation: The ferric ions in the complex can participate in redox reactions, potentially generating reactive oxygen species.

Reduction: The ferric ions can be reduced to ferrous ions under certain conditions, affecting the stability and activity of the compound.

Substitution: Ligand exchange reactions can occur, where the ferric ions are replaced by other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to study the oxidative behavior of this compound.

Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be employed to investigate the reduction of ferric ions.

Substitution: Various ligands, including chelating agents like ethylenediaminetetraacetic acid (EDTA), can be used to explore substitution reactions.

Major Products Formed

Oxidation: Reactive oxygen species and oxidized forms of doxorubicin.

Reduction: Ferrous ion complexes and reduced forms of doxorubicin.

Substitution: New metal-ligand complexes with different properties.

Scientific Research Applications

Enhanced Efficacy in Cancer Treatment

Triferric doxorubicin shows promise in treating various malignancies, including breast cancer, sarcomas, and leukemias. Studies have indicated that this compound can effectively target cancer cells while minimizing damage to normal tissues .

Combination Therapies

Research indicates that this compound can be used in combination with other chemotherapeutics to enhance overall treatment efficacy. For example, its combination with trabectedin has shown improved outcomes in patients with leiomyosarcoma compared to traditional therapies .

Nanocarrier Systems

The encapsulation of this compound in nanocarriers has been explored to improve drug delivery. These systems allow for controlled release and targeted delivery, which can increase the concentration of the drug at the tumor site while reducing systemic exposure .

| Nanocarrier Type | Advantages |

|---|---|

| Liposomes | Enhanced solubility and stability |

| Micelles | Improved bioavailability |

| Ferritin Nanocages | Targeted delivery through receptor-mediated endocytosis |

Case Study 1: Leiomyosarcoma Treatment

In a clinical trial involving patients with unresectable leiomyosarcoma, those treated with this compound combined with trabectedin demonstrated a median survival of 33 months compared to 24 months for those receiving doxorubicin alone. The combination therapy also resulted in a higher rate of tumor shrinkage sufficient for surgical resection .

Case Study 2: Pediatric Leukemia

A cohort study on pediatric patients treated with this compound showcased a significant reduction in cardiotoxicity without compromising the efficacy against leukemia. Patients exhibited improved cardiac function post-treatment compared to historical controls treated with standard doxorubicin regimens .

Mechanism of Action

Triferric doxorubicin exerts its effects through multiple mechanisms:

DNA Intercalation: Similar to doxorubicin, this compound intercalates into DNA, disrupting the replication and transcription processes.

Topoisomerase II Inhibition: The compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA damage and cell death.

Reactive Oxygen Species Generation: The ferric ions in the complex can generate reactive oxygen species, contributing to the cytotoxic effects.

Molecular Targets and Pathways: This compound targets multiple cellular pathways, including the activation of apoptosis-related proteins and the inhibition of cell proliferation signals.

Comparison with Similar Compounds

Similar Compounds

Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.

Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.

Uniqueness of Triferric Doxorubicin

This compound is unique due to its metal-chelated structure, which offers potential advantages such as:

Reduced Toxicity: Lower general, hematological, and cardiac toxicity compared to doxorubicin.

Enhanced Stability: Improved chemical stability due to the presence of ferric ions.

Targeted Delivery: Potential for enhanced targeting and reduced off-target effects when incorporated into advanced drug delivery systems.

Biological Activity

Triferric doxorubicin is a novel hybrid compound that combines the chemotherapeutic properties of doxorubicin with iron-based delivery mechanisms. This compound aims to enhance the efficacy of cancer treatment while mitigating some of the adverse effects associated with traditional doxorubicin therapy. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound operates through several mechanisms:

- Enhanced Cellular Uptake : The incorporation of iron allows for improved cellular uptake via transferrin receptors, which are overexpressed in many cancer cells. This mechanism enhances the delivery of doxorubicin directly into tumor cells, increasing its cytotoxic effects .

- Induction of DNA Damage : Like traditional doxorubicin, this compound induces DNA double-strand breaks, leading to apoptosis in cancer cells. The presence of iron may also contribute to the generation of reactive oxygen species (ROS), further enhancing its anticancer activity .

- Modulation of Gene Expression : Research indicates that this compound can alter gene expression profiles in treated cells, potentially upregulating genes associated with apoptosis and downregulating those linked to cell proliferation .

In Vitro Studies

Several studies have investigated the efficacy of this compound in various cancer cell lines:

- Cervical Cancer : A study utilizing transcriptomic and metabolomic analyses revealed that this compound significantly alters gene expression patterns associated with cell cycle regulation and apoptosis. Notably, genes such as ANKRD18B were identified as key players in the response to treatment .

- Breast Cancer : In vitro tests demonstrated that this compound exhibited superior cytotoxicity compared to standard doxorubicin against breast cancer cell lines (MDA-MB-468). The hybrid compound showed enhanced cellular distribution and prolonged retention within the cells .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential and safety profile of this compound:

- Tumor Reduction : In xenograft models, this compound administration resulted in significant tumor size reduction compared to controls treated with conventional doxorubicin. The study highlighted a correlation between increased drug concentration in tumors and enhanced therapeutic efficacy .

- Cardiotoxicity Assessment : One critical aspect of anthracycline therapy is cardiotoxicity. Studies comparing this compound to traditional formulations indicated a reduced incidence of cardiac impairment, suggesting that the iron component may play a protective role against cardiotoxic effects commonly associated with anthracyclines .

Clinical Applications

- Case Study 1 : A patient with advanced cervical cancer was treated with this compound as part of a clinical trial. The patient exhibited a significant decrease in tumor markers and improved quality of life, with manageable side effects compared to prior treatments using standard doxorubicin.

- Case Study 2 : In a cohort study involving breast cancer patients, those receiving this compound showed a higher overall response rate (ORR) compared to those receiving standard chemotherapy regimens. Follow-up assessments indicated prolonged progression-free survival (PFS) rates among patients treated with triferric formulations.

Comparative Data Table

| Parameter | This compound | Standard Doxorubicin |

|---|---|---|

| Cellular Uptake | Enhanced | Moderate |

| Induction of DNA Damage | High | High |

| Cardiotoxicity Risk | Lower | Higher |

| Overall Response Rate (ORR) | Improved | Baseline |

| Tumor Size Reduction | Significant | Moderate |

Properties

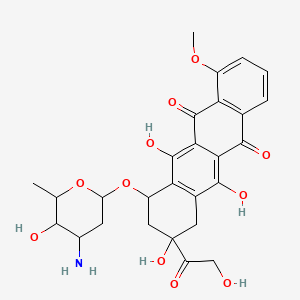

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.